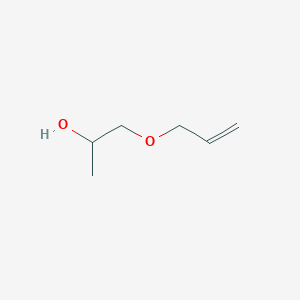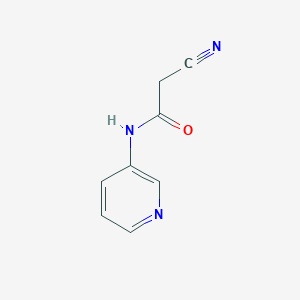
2-cyano-N-(pyridin-3-yl)acetamide
描述
作用机制
Target of Action
It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-Cyano-N-(pyridin-3-yl)acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used to build various organic heterocycles .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities .
Action Environment
It’s known that the compound is stored in a sealed, dry environment at 2-8°c .
生化分析
Biochemical Properties
2-Cyano-N-(3-pyridinyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease lipid peroxidation and increase antioxidant effects during the wound healing process . The compound’s interaction with biomolecules such as nitric oxide (NOx), glutathione (GSH), and thiobarbituric acid-reactive substances (TBARs) is crucial in its biochemical activity . These interactions help in reducing oxidative stress and promoting cellular repair mechanisms.
Cellular Effects
2-Cyano-N-(3-pyridinyl)acetamide has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by promoting wound healing through decreased lipid peroxidation and increased antioxidant capacity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes. For example, it increases the levels of nitric oxide and glutathione in wound tissues, which are essential for cellular repair and defense mechanisms .
Molecular Mechanism
The molecular mechanism of 2-Cyano-N-(3-pyridinyl)acetamide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound’s ability to decrease lipid peroxidation and increase antioxidant effects is attributed to its interaction with nitric oxide and glutathione . These interactions help in modulating oxidative stress and promoting cellular repair. Additionally, the compound’s effect on gene expression is linked to its ability to influence key signaling pathways involved in cellular defense and repair mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyano-N-(3-pyridinyl)acetamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound effectively reduces tissue lipid peroxidation and accelerates wound closure over a period of 7 days . These temporal effects highlight the compound’s potential in promoting long-term cellular repair and antioxidant capacity.
Dosage Effects in Animal Models
The effects of 2-Cyano-N-(3-pyridinyl)acetamide vary with different dosages in animal models. In studies involving Wistar rats, the compound was applied topically at a concentration of 1 mg/mL . The results showed that the compound effectively promoted wound healing and reduced oxidative stress at this dosage.
Metabolic Pathways
2-Cyano-N-(3-pyridinyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its biochemical activity. The compound’s effect on metabolic flux and metabolite levels is linked to its interaction with key biomolecules such as nitric oxide and glutathione . These interactions help in modulating oxidative stress and promoting cellular repair mechanisms.
Transport and Distribution
The transport and distribution of 2-Cyano-N-(3-pyridinyl)acetamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are crucial for its biochemical activity. Studies have shown that the compound effectively accumulates in wound tissues, where it promotes cellular repair and antioxidant capacity .
Subcellular Localization
The subcellular localization of 2-Cyano-N-(3-pyridinyl)acetamide plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is essential for its interaction with key biomolecules involved in cellular repair and defense mechanisms .
准备方法
The synthesis of 2-cyano-N-(pyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some of the methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods are versatile and economical, making them suitable for both laboratory and industrial production .
化学反应分析
2-cyano-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly with phenacyl bromide in the presence of triethylamine as a catalyst.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and phenacyl bromide . The major products formed from these reactions are often heterocyclic derivatives, which have significant biological activities .
科学研究应用
相似化合物的比较
2-cyano-N-(pyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- N-(3-cyano-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl)acetamide .
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
These compounds share similar chemical structures and reactivity but differ in their specific biological activities and applications. The unique aspect of this compound lies in its potent antioxidant properties and its effectiveness in promoting wound healing .
属性
IUPAC Name |
2-cyano-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZYGZVAUQLYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306676 | |
| Record name | 2-Cyano-N-3-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219618-13-0 | |
| Record name | 2-Cyano-N-3-pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219618-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-3-pyridinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
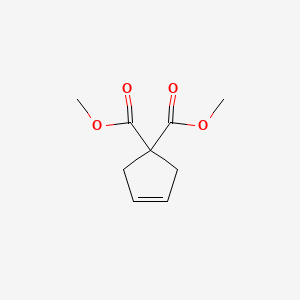

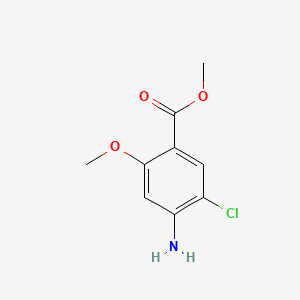
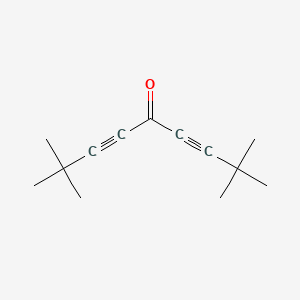
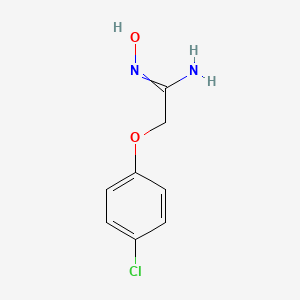


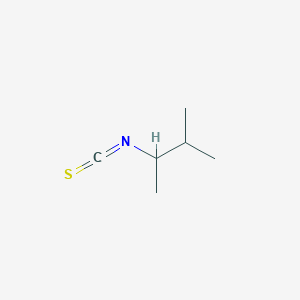


![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)
